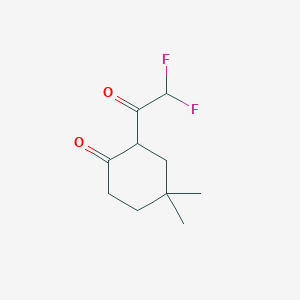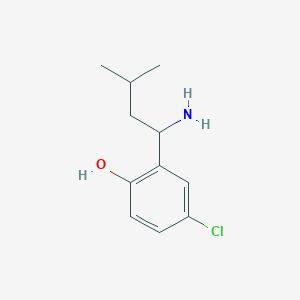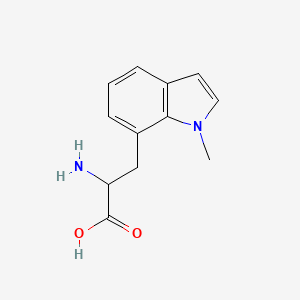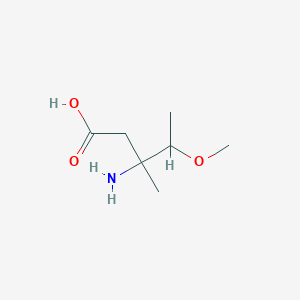
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a difluoroacetyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one typically involves the introduction of the difluoroacetyl group onto a cyclohexanone derivative. One common method involves the reaction of 4,4-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
化学反応の分析
Types of Reactions
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. This compound may also participate in metabolic pathways, leading to the formation of active metabolites .
類似化合物との比較
Similar Compounds
2,2-Difluoroacetyl chloride: Shares the difluoroacetyl group but lacks the cyclohexanone ring.
2,2-Difluoro-2-arylethylamines: Fluorinated analogs with different structural frameworks.
Difluoromethylated chalcones: Compounds with similar difluoromethyl groups but different core structures.
Uniqueness
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a difluoroacetyl group, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H14F2O2 |
|---|---|
分子量 |
204.21 g/mol |
IUPAC名 |
2-(2,2-difluoroacetyl)-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H14F2O2/c1-10(2)4-3-7(13)6(5-10)8(14)9(11)12/h6,9H,3-5H2,1-2H3 |
InChIキー |
FTHAZQOKUWDYGP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)C(C1)C(=O)C(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)


![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)



![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)

![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
![5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067843.png)
